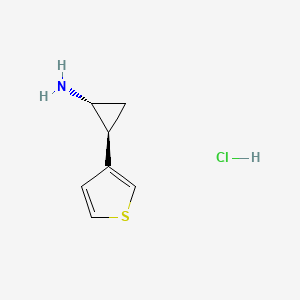

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated to proceed at room temperature, preserving the enantiomeric purity of the cyclopropane. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, illustrating the utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).

Biocatalytic Approaches for Anti-thrombotic Agent Synthesis

Biocatalytic routes have been explored for synthesizing cyclopropyl amine (1R,2S)-2, a key building block for the anti-thrombotic agent ticagrelor. Using ketoreductase, amidase, or lipase biocatalysts, high enantiomeric excesses were achieved, showcasing the potential of biocatalysis in the efficient synthesis of pharmacologically important molecules (Hugentobler et al., 2016).

Synthesis of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been reported to generate a structurally diverse library of compounds. This work highlights the versatility of thiophene derivatives in the synthesis of a wide array of structurally varied compounds, further underlining the significance of cyclopropane and thiophene derivatives in chemical synthesis (Roman, 2013).

Development of Hydrolytic Resolution Processes

An efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA from trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide using an immobilized Candida antarctica lipase B (CALB) showcases the application of enzymatic processes in the synthesis of key intermediates for pharmaceutical compounds. This study exemplifies the role of cyclopropylamine derivatives in the synthesis of ticagrelor, a platelet aggregation antagonist (Wang, Liu, & Tsai, 2019).

Wirkmechanismus

Target of Action

Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to interact with enzymes like monoamine oxidase .

Mode of Action

Related compounds like (1r,2s)-2-phenylcyclopropanaminium are known to inhibit monoamine oxidase, an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to an increase in the levels of these neurotransmitters, which may have implications in the treatment of conditions like depression and anxiety .

Biochemical Pathways

It can be inferred from related compounds that it may influence the monoamine neurotransmitter pathway .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to an increase in the levels of certain neurotransmitters, potentially impacting mood and behavior .

Eigenschaften

IUPAC Name |

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNOVUFYJPWBJR-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

![1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2770860.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea](/img/structure/B2770862.png)

![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)